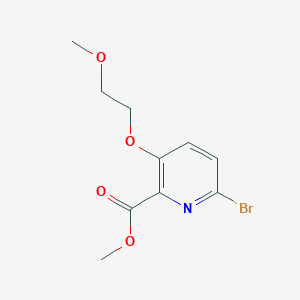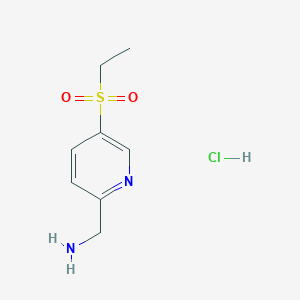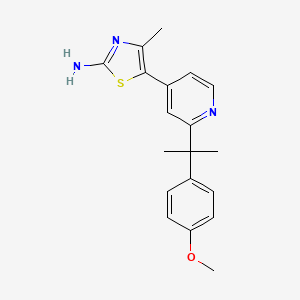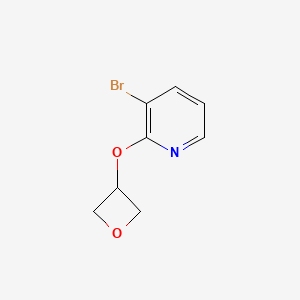
3-Bromo-2-(oxetan-3-yloxy)pyridine
Overview
Description
“3-Bromo-2-(oxetan-3-yloxy)pyridine” is a chemical compound with the CAS Number: 1595571-05-3 . It has a molecular weight of 230.06 . The IUPAC name for this compound is 3-bromo-2-(oxetan-3-yloxy)pyridine .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-(oxetan-3-yloxy)pyridine” is 1S/C8H8BrNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Heteroaryl Ethers Synthesis
The oxidative palladium-catalyzed cross-coupling of pyridotriazol-1-yloxy pyrimidines with arylboronic acids, as exemplified in the case of 3-(5-bromo-pyrimidin-2-yloxy)-3H-[1,2,3]triazolo[4,5-b]pyridine, is a notable application. This process is significant for the preparation of heteroaryl ethers, where the bromo substitution offers a handle for further elaborations such as Suzuki coupling for attaching varied aryl groups (Bardhan et al., 2009).
Antibacterial Activity
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a derivative, has been utilized as a substrate for synthesizing new cyanopyridine derivatives with notable antibacterial activity. These derivatives displayed minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against various bacteria, highlighting their potential in antimicrobial applications (Bogdanowicz et al., 2013).
Polyheterocyclic Ring Systems
The compound 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine serves as a precursor for constructing new polyheterocyclic ring systems. Such developments have implications in creating new classes of compounds with potential applications in various fields, including pharmaceuticals and materials science (Abdel‐Latif et al., 2019).
Synthesis of Imidazo[1,2-a]pyridines
A copper-mediated aerobic oxidative coupling method has been developed for converting pyridines and enamides to synthesize 3-bromo-imidazo[1,2-a]pyridines. This process tolerates various functional groups and operates under mild conditions, demonstrating its utility in the synthesis of complex pyridine-based structures (Zhou et al., 2016).
Pyridinium Betaines Synthesis
Research into the reactions of 2-Bromo-1,3-indandione with pyridine and its derivatives led to the formation of 1-(3-hydroxy-1-oxo-2-indenyl)-pyridinium hydroxide betaines. These betaines are significant due to their unique charge distribution and potential applications in various chemical processes (Frangatos & Taurins, 1959).
properties
IUPAC Name |
3-bromo-2-(oxetan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGNUTOZDBYHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(oxetan-3-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



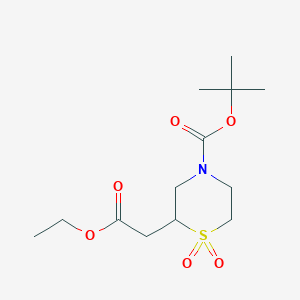
![Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B1412356.png)
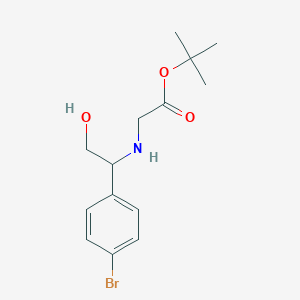
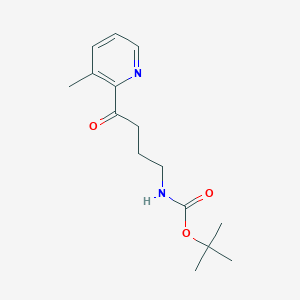
![3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412360.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)
